molecular formula C24H24N2O5S B6561032 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide CAS No. 946335-05-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide

Cat. No.: B6561032
CAS No.: 946335-05-3
M. Wt: 452.5 g/mol
InChI Key: IUKYXGYOMFAOLM-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide is a synthetic compound featuring a tetrahydroquinoline core modified with a benzenesulfonyl group at the 1-position and a 3,4-dimethoxybenzamide moiety at the 6-position. These compounds are characterized by their ability to modulate enzymatic activity through strategic substitution patterns, which influence binding affinity and selectivity .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-22-13-10-18(16-23(22)31-2)24(27)25-19-11-12-21-17(15-19)7-6-14-26(21)32(28,29)20-8-4-3-5-9-20/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKYXGYOMFAOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Research indicates that N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide exhibits considerable biological activity:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. This suggests potential applications in treating metabolic disorders and cancer.
  • Cytotoxicity : In vitro studies have shown that this compound displays cytotoxic effects against several human tumor cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the therapeutic potential of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The research highlighted its potential as a lead compound for developing new anticancer agents.
  • Antimicrobial Properties : Another study reported that related compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the structure could lead to effective antimicrobial agents.

Mechanism of Action

The mechanism by which N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

The compound shares structural homology with several tetrahydroquinoline derivatives reported in the evidence, which are synthesized for NOS inhibition studies. Below is a systematic comparison based on substituents, synthetic yields, and inferred biological activity:

Substituent Analysis
Compound Name / ID (Evidence) 1-Position Substituent 6-Position Substituent Key Functional Groups
Target Compound Benzenesulfonyl 3,4-Dimethoxybenzamide Sulfonamide, Methoxybenzamide
Compound 68 () 1-Methylpiperidin-4-yl Thiophene-2-carboximidamide Piperidine, Thiophene
Compound 70 () Piperidin-4-yl Thiophene-2-carboximidamide Free amine (dihydrochloride)
Compound 71 () 1-Methylpyrrolidin-3-yl Thiophene-2-carboximidamide Pyrrolidine, Thiophene
Compound 28 () 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide Piperidine, Ethyl linker

Key Observations :

  • The target compound’s benzenesulfonyl group distinguishes it from analogues bearing aliphatic amines (e.g., piperidinyl or pyrrolidinyl groups). This sulfonamide moiety may enhance metabolic stability or alter solubility compared to amine-containing derivatives .

Key Observations :

  • The target compound’s synthesis likely involves sulfonylation and amidation steps, analogous to methods in (e.g., HCl salt formation for improved purity ).

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H26_{26}N2_2O5_5S
  • Molecular Weight : 486.6 g/mol
  • CAS Number : 946345-95-5

The compound features a tetrahydroquinoline moiety linked to a benzenesulfonyl group and a dimethoxybenzamide structure. This unique combination of functional groups is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. A study identified two key enzymes as potential targets for these compounds:

  • D-glutamic acid-adding enzyme (MurD) : Involved in bacterial cell wall synthesis.
  • N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) : Also plays a critical role in the biosynthesis of bacterial cell walls.

These enzymes were shown to be inhibited by the compound, leading to bactericidal effects against pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Enzyme Activity : The compound binds to MurD and GlmU, disrupting their functions essential for bacterial survival.
  • Membrane Integrity : While initial assays suggested no significant disruption to bacterial membranes, further studies indicated that the compound's antimicrobial action does not rely on membrane surfactant properties but rather on targeted enzymatic inhibition .

Case Studies and Experimental Data

A comprehensive study utilized molecular docking and dynamics simulations to explore the interactions between the compound and its biological targets. Key findings include:

Study ComponentFindings
Carboxyfluorescein Leakage Assay No significant membrane disruption observed; supports non-surfactant activity.
Molecular Docking Identified MurD and GlmU as viable targets for antibacterial action.
Pharmacodynamic Models Developed models predicting interactions with known inhibitors of MurD and GlmU.

The results suggest that the compound's antibacterial efficacy is primarily through specific enzyme inhibition rather than broad-spectrum membrane disruption .

Future Directions

Given the promising results regarding its antibacterial properties, future research should focus on:

  • Structure-Activity Relationship Studies : To optimize the compound for enhanced efficacy and reduced toxicity.
  • In Vivo Studies : To assess the therapeutic potential in animal models for various infections.
  • Broader Spectrum Testing : Evaluating activity against a wider range of bacterial strains and other pathogens.

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